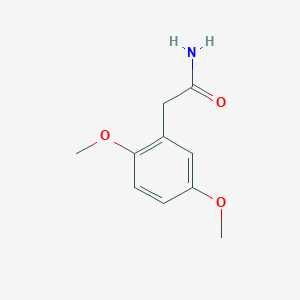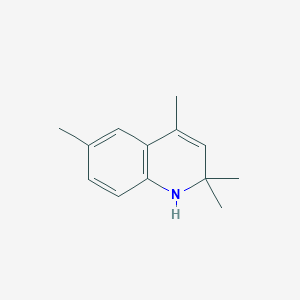
Triphenyl(propan-2-yloxy)silane
説明
Triphenyl(propan-2-yloxy)silane is a chemical compound . It has a molecular formula of C21H22OSi .
Synthesis Analysis
The synthesis of silane compounds is a well-studied area. The addition of silicon hydrides to substituted olefins and acetylenes is a common laboratory and industrial process . The reactions are better done in the presence of catalysts such as peroxides, tertiary bases, or platinum salts .Molecular Structure Analysis
The molecular structure of this compound consists of 21 Carbon atoms, 22 Hydrogen atoms, 1 Oxygen atom, and 1 Silicon atom . The molecular weight is 318.4843 .Chemical Reactions Analysis
The cooperative action of copper and nickel catalysts enables a stereospecific hydroalkylation of terminal alkynes with alkyl iodides to provide E-alkenes with excellent anti-Markovnikov selectivity . The reaction can be accomplished in the presence of esters, nitriles, aryl bromides, ethers, alkyl chlorides, anilines, and a wide range of nitrogen-containing heteroaromatic compounds .Physical And Chemical Properties Analysis
The density of this compound is 1.05g/cm3 . It has a boiling point of 355.5ºC at 760 mmHg .科学的研究の応用
Organic Synthesis and Catalysis
Research into the use of silanes, including compounds similar to triphenyl(propan-2-yloxy)silane, has shown their effectiveness in organic synthesis. For example, triphenylsilane has been used in the palladium-catalyzed desulfurative carbocyclizations, demonstrating its role as a reagent in the formation of cyclic compounds under neutral conditions (Liu et al., 2015). This highlights the potential of such silanes in facilitating complex organic transformations.
Materials Science
In the realm of materials science, silane compounds have been investigated for their potential in creating advanced materials. For instance, the study on the synthesis and characterization of silane-containing aromatic polyamides reveals how these compounds contribute to the development of polymers with desirable properties such as high thermal stability and solubility in specific solvents (Liaw & Ou, 1996). This research underscores the importance of silane derivatives in enhancing the performance of polymeric materials.
Surface Chemistry
The application of silanes extends to surface chemistry, where they are used to modify and improve the characteristics of various surfaces. For example, triphenylene-based silanes have been synthesized and applied to glass and silicon oxide surfaces, leading to the formation of self-assembled monolayers with specific properties (Mansueto et al., 2012). This work demonstrates the utility of silane compounds in tailoring surface properties for various applications.
Photocatalysis
The photocatalytic applications of silanes have also been explored, with studies investigating the use of silane compounds in the photocatalyzed oxidation of organo-silanes. This research highlights the role of silanes in facilitating chemical reactions under light irradiation, expanding their utility to environmentally friendly photocatalytic processes (Rettig et al., 2019).
作用機序
The “coupling” mechanism of organofunctional silanes depends on a stable link between the organofunctional group (Y) and hydrolyzable groups (X) in compounds of the structure X3SiRY . The organofunctional groups (Y) are chosen for reactivity or compatibility with the polymer while the hydrolyzable groups (X) are merely intermediates in the formation of silanol groups for bonding to mineral surfaces .
Safety and Hazards
特性
IUPAC Name |
triphenyl(propan-2-yloxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22OSi/c1-18(2)22-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTHFTIZBJWVSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293924 | |
| Record name | triphenyl(propan-2-yloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1829-43-2 | |
| Record name | NSC93019 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | triphenyl(propan-2-yloxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis-](/img/structure/B3048757.png)





![(R)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3048767.png)
![Benzene, 1-bromo-3-[(4-fluorophenyl)methyl]-](/img/structure/B3048773.png)
![(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid](/img/structure/B3048774.png)

